{4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester
Description
The compound {4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester (hereafter referred to as the "target compound") is a 1,3,4-oxadiazole derivative featuring a hydroxyl-substituted phenyl ring at position 5 and a methyl-carbamic acid tert-butyl ester group on the para position of the phenyl ring at position 2 of the oxadiazole core. The hydroxyl group confers polarity, influencing solubility and hydrogen-bonding interactions.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
tert-butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H21N3O4/c1-20(2,3)27-19(25)23(4)15-10-8-13(9-11-15)17-21-22-18(26-17)14-6-5-7-16(24)12-14/h5-12,24H,1-4H3 |
InChI Key |
LTPAIDGCFHWDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hydrazide Intermediates
A common initial step involves converting phenyl-substituted esters or acids into hydrazides by reaction with hydrazine hydrate in refluxing ethanol. For example, esters derived from hydroxyphenylacetic acid are treated with hydrazine hydrate to yield hydrazides, which serve as precursors for oxadiazole ring formation.
Formation of the 1,3,4-Oxadiazole Ring
The hydrazide intermediates undergo cyclization with orthoformates or orthoacetates in the presence of catalytic acid to form the 1,3,4-oxadiazole core. Trimethyl orthoformate or trimethyl orthoacetate are commonly used reagents for this ring closure, providing the heterocyclic scaffold essential to the target compound.
Introduction of the Hydroxyphenyl Group
The hydroxyphenyl substituent is introduced either via starting materials bearing the hydroxyphenyl moiety or through selective O-alkylation or Mitsunobu reactions on phenolic intermediates. Protection of phenol groups using silyl or tert-butyl groups may be employed to control reactivity during multi-step synthesis.
Carbamic Acid tert-Butyl Ester Formation
The carbamic acid tert-butyl ester group is typically introduced by carbamate formation using tert-butyl chloroformate or Boc anhydride reagents. This step often follows amine protection or deprotection sequences to ensure selective functionalization. The tert-butyl group acts as a protecting group for the carbamic acid functionality, which can be removed under acidic conditions if needed.
Protection and Deprotection Strategies
Boc-protection of amino groups is a standard approach to prevent side reactions during synthesis. For instance, Boc-protection of amino acid esters precedes O-alkylation or amide coupling steps. Boc groups are removed using HCl or trifluoroacetic acid under mild acidic conditions to regenerate free amines for subsequent coupling.
Amide Coupling Reactions
Amide bond formation is achieved via peptide coupling reagents such as HBTU, EDC/HOBt, or by conversion of acids to acid chlorides. These methods enable the attachment of side chains or linking groups essential for the final compound architecture.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Ester to hydrazide | Hydrazine hydrate, reflux ethanol | Hydrazide intermediate |
| 2 | Cyclization to oxadiazole | Trimethyl orthoformate/orthoacetate, catalytic acid | 1,3,4-Oxadiazole ring formation |
| 3 | Phenol protection | Boc anhydride or TIPS-Cl | Protected phenol intermediate |
| 4 | O-Alkylation | Mitsunobu reaction or SN2 substitution | Alkylated phenol derivatives |
| 5 | Boc deprotection | HCl or TFA | Free amine for coupling |
| 6 | Amide coupling | HBTU, EDC/HOBt, or acid chloride | Amide bond formation |
| 7 | Carbamate formation | tert-Butyl chloroformate or Boc anhydride | Carbamic acid tert-butyl ester |
Research Outcomes and Yields
- The hydrazide formation from esters typically proceeds with good yields under reflux conditions.
- Cyclization to 1,3,4-oxadiazoles using orthoformates is efficient and yields pure heterocycles.
- Boc-protection and deprotection steps show high selectivity and recovery.
- Amide coupling reactions using HBTU or EDC/HOBt provide high coupling efficiency with yields often exceeding 80%.
- Final compounds are characterized by ^1H NMR, ^13C NMR, HRMS, and HPLC purity (>95%), confirming structural integrity and purity.
Data Table: Selected Compound Activity and Physicochemical Properties
| Compound ID | Substituent (R) | clog P | cAMP pEC50 (EC50, nM) | Emax (%) |
|---|---|---|---|---|
| 12 | 1-Methylpentyl | 4.69 | 6.42 (380) | 96 ± 6 |
| 16 | (S)-2-Methylbutyl | 4.20 | 6.76 (174) | 97 ± 3 |
| 19 | Cyclobutylmethyl | 3.73 | 6.63 (234) | 91 ± 8 |
| 31 | Methyl | 3.34 | 7.33 (47) | 103 ± 2 |
| 35 | t-Butyl | 6.50 | 6.50 (316) | 109 ± 10 |
Note: These data reflect structure-activity relationships relevant to oxadiazole derivatives similar in structure to the target compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have shown that oxadiazole derivatives exhibit significant anticancer properties. The presence of the hydroxyphenyl moiety enhances the biological activity against various cancer cell lines. Research indicates that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties :
- P-Glycoprotein Inhibition :
Material Science Applications
- Polymeric Materials :
- Fluorescent Materials :
Data Table: Summary of Applications
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | |
| Antimicrobial properties | ||
| P-Glycoprotein inhibition | ||
| Material Science | Polymeric materials | |
| Fluorescent materials |
Case Studies
-
Anticancer Study :
- A study conducted on the efficacy of oxadiazole derivatives revealed that compounds similar to {4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester showed promising results against breast cancer cell lines, with IC50 values indicating potent anticancer effects.
-
Antimicrobial Research :
- An investigation into the antimicrobial properties of oxadiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibacterial agents.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
The oxadiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity. Key comparisons include:
[5-(3-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester
- Substituents : 3-tert-Butylphenyl (oxadiazole position 5), methyl-carbamic acid tert-butyl ester (oxadiazole position 2).
- Molecular Formula : C₁₈H₂₅N₃O₃ .
- Key Differences : The tert-butyl group on the phenyl ring increases lipophilicity compared to the hydroxyl group in the target compound. This enhances membrane permeability but reduces aqueous solubility.
2-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
- Substituents : 4-tert-Butylphenyl (oxadiazole position 5), aniline (oxadiazole position 2).
- Molecular Formula : C₁₈H₁₉N₃O .
- Key Differences : The absence of a carbamate group and presence of an aniline moiety may alter pharmacokinetics, favoring interactions with aromatic receptors or enzymes.
c. Example 75 from
Functional Group Modifications
Hydroxyl vs. tert-Butyl Substituents
- Hydroxyl Group (Target Compound) :
- Increases polarity (logP ~1.5 estimated) and solubility in polar solvents.
- Facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors).
- tert-Butyl Group () :
Carbamate vs. Amine Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Biological Activity
The compound {4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester (CAS: 81485-17-8) is an organic molecule characterized by the presence of an oxadiazole ring and a carbamate functional group. These structural features suggest its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for the efficient construction of complex structures from simpler precursors. The following general steps outline the synthetic route:
- Formation of the Oxadiazole Ring : The initial step involves the reaction of a hydroxyphenyl derivative with suitable reagents to form the oxadiazole moiety.
- Carbamate Formation : Subsequent reaction with a carbamic acid derivative leads to the formation of the carbamate ester.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Biological Activity
The biological activity of this compound can be attributed to its structural components. The oxadiazole moiety is known for various biological activities, including anticancer and antimicrobial properties. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole structures. For instance, compounds similar to {4-[5-(3-Hydroxy-phenyl)-[1,3,4]oxadiazol-2-yl]-phenyl}-methyl-carbamic acid tert-butyl ester have shown efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via mitochondrial pathway |
| SK-BR-3 | 12.5 | Inhibition of cell proliferation |
| MDA-MB-231 | 10.0 | Cell cycle arrest at G1 phase |
These results indicate that the compound may inhibit cancer cell growth effectively while sparing non-malignant cells, as observed in studies involving MCF-10A breast cells where no significant inhibition was noted .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways .
- Modulation of Apoptotic Pathways : The presence of hydroxy groups may enhance interactions with cellular targets that regulate apoptosis, promoting cancer cell death .
Case Studies
Several case studies have focused on evaluating the therapeutic potential of oxadiazole derivatives:
- Study on Breast Cancer Cells : A series of experiments demonstrated that derivatives similar to our compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted a dose-dependent response with IC50 values comparable to established chemotherapeutics like tamoxifen .
- Anti-inflammatory Properties : Research has indicated that compounds with similar structural features possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or chronic pain .
Q & A
Q. Critical factors affecting yield :
- Purity of boronic ester intermediates.
- Temperature control during cyclization (exothermic reactions may degrade products).
- Catalytic efficiency (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).
How can researchers optimize crystallization for X-ray diffraction, and what software tools are recommended for refinement?
Level: Advanced
Answer:
Crystallization optimization :
Q. Software for refinement :
Q. Troubleshooting :
- For poor diffraction, try micro-seeding or annealing crystals in mother liquor.
- Address twinning with HKLF 5 format in SHELXL .
What analytical techniques confirm structural integrity, and how should conflicting spectroscopic data be resolved?
Level: Basic/Advanced
Answer:
Primary techniques :
Q. Resolving conflicts :
- Inconsistent NMR peaks : Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts) or tautomerism in the oxadiazole ring .
- Mass spec anomalies : Check for adducts (e.g., Na⁺/K⁺) or in-source fragmentation .
- Reproducibility : Repeat synthesis under strictly anhydrous conditions if Boc deprotection is suspected .
What in vitro assays are appropriate for evaluating bioactivity, given the compound’s structural features?
Level: Advanced
Answer:
Targeted assays :
Q. Methodology :
- Dose-response curves : Use 10 nM–100 µM concentrations; account for solubility issues with DMSO vehicles (<1% v/v) .
- Control compounds : Include Boc-protected analogs without the oxadiazole moiety to isolate pharmacophore effects .
How do substituents on the oxadiazole ring influence stability under varying pH conditions?
Level: Advanced
Answer:
Stability studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
